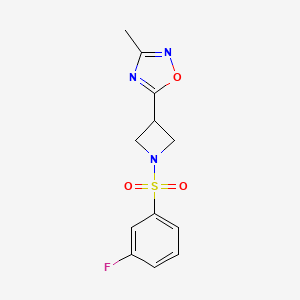

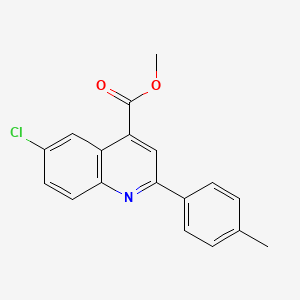

N-(2-乙基苯基)-3-(4-羟基-3-甲氧基苯基)-2-(2H-四唑-5-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

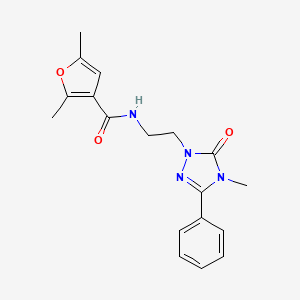

The compound "N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" is a novel molecule that appears to incorporate structural features from various pharmacologically active compounds. It contains a tetrazole ring, which is a common bioisostere for the carboxylate group and is known for its presence in many drug molecules due to its unique physicochemical properties . The compound also includes a methoxyphenyl group, which is a feature that can be found in compounds with antioxidant properties . Additionally, the presence of an ethylphenyl group might suggest potential interactions with biological targets, as seen in other compounds with similar substituents .

Synthesis Analysis

While the specific synthesis of "N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, derivatives of propanehydrazide have been synthesized and confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . Similarly, naproxen derivatives have been prepared through reactions with different amines . These methods could potentially be adapted for the synthesis of the compound , with careful consideration of the reactivity of the tetrazole ring and the protection of the hydroxy group during the synthesis.

Molecular Structure Analysis

The molecular structure of such a compound would likely be confirmed using spectroscopic techniques. The 1H-NMR and 13C-NMR spectroscopy would provide information about the hydrogen and carbon environments in the molecule, respectively. Mass spectrometry would give the molecular weight and help confirm the molecular formula, while IR spectroscopy would identify functional groups by their characteristic vibrations . The tetrazole ring would show characteristic NMR signals and a distinct mass fragmentation pattern, aiding in the identification of the compound.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The tetrazole ring is known for its participation in click chemistry reactions, which could be utilized for further derivatization or conjugation with biomolecules . The hydroxy group could be involved in hydrogen bonding or could be modified through esterification or etherification reactions. The methoxy group might be less reactive but could influence the electronic properties of the aromatic ring to which it is attached, affecting the molecule's overall reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" would be influenced by its molecular structure. The presence of aromatic rings would likely result in a relatively high degree of lipophilicity, which could affect its solubility and permeability across biological membranes. The tetrazole ring could impart acidic properties, as tetrazoles are known to be weak acids . The hydroxy group would contribute to the compound's solubility in polar solvents and could form hydrogen bonds, affecting its boiling point and melting point. The compound's stability, particularly in the presence of light, heat, or various pH conditions, would be an important consideration for its storage and use in biological experiments.

科学研究应用

抗氧化和抗癌活性

根据Tumosienė等人(2020年)的研究,调查了3-[(4-甲氧基苯基)氨基]丙酰肼的新衍生物,这些衍生物与N-(2-乙基苯基)-3-(4-羟基-3-甲氧基苯基)-2-(2H-四唑-5-基)丙酰胺具有结构相似性。这些化合物表现出显著的抗氧化活性,在某些情况下优于维生素C等已知抗氧化剂。此外,它们对人类胶质母细胞瘤U-87和三阴性乳腺癌MDA-MB-231细胞系表现出显著的抗癌活性,突显了它们在癌症研究中的潜力(Tumosienė等人,2020年)。

抗菌和抗真菌剂

Helal等人(2013年)合成了新型2-(6-甲氧基-2-萘基)丙酰胺衍生物,与所讨论的化学结构密切相关。这些化合物显示出显著的抗菌和抗真菌活性,与氨苄青霉素和氟康唑等标准药物相当。这表明N-(2-乙基苯基)-3-(4-羟基-3-甲氧基苯基)-2-(2H-四唑-5-基)丙酰胺在开发新的抗微生物剂方面具有潜力(Helal et al., 2013)。

胃酸抗分泌活性

Ueda等人(1991年)探索了N-[3-(3-(哌啶甲基)苯氧基)丙基]丁酰胺,这些化合物与所讨论的化合物在结构上相似,用于治疗胃酸相关疾病的潜力。他们发现这些化合物对组胺诱导的胃酸分泌具有显著的抗分泌活性,表明可能在胃肠道治疗中应用(Ueda et al., 1991)。

抗血小板聚集和降压活性

Bruno等人(1991年)合成了N,N-二取代3-(4-羟基-3,5-二苯基-1H-吡唑-1-基)-丙酰胺和相关化合物,这些化合物与感兴趣的化合物具有共同的结构元素。这些化合物显示出有希望的抗血小板聚集活性,以及中等的降压、抗心律失常和抗炎活性,为心血管和抗炎疗法提供潜在应用(Bruno et al., 1991)。

属性

IUPAC Name |

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-3-13-6-4-5-7-15(13)20-19(26)14(18-21-23-24-22-18)10-12-8-9-16(25)17(11-12)27-2/h4-9,11,14,25H,3,10H2,1-2H3,(H,20,26)(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMADQQRPNFRZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

![[1-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2501861.png)

![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)

![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)